molecular formula C18H18O4 B1292240 2-Acetoxy-4'-propoxybenzophenone CAS No. 890098-54-1

2-Acetoxy-4'-propoxybenzophenone

Cat. No.: B1292240
CAS No.: 890098-54-1
M. Wt: 298.3 g/mol
InChI Key: RTKQURPJYJBGKY-UHFFFAOYSA-N
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Description

2-Acetoxy-4’-propoxybenzophenone is an organic compound with the molecular formula C18H18O4 and a molecular weight of 298.34 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of an acetoxy group at the second position and a propoxy group at the fourth position of the benzophenone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-4’-propoxybenzophenone typically involves the acetylation of 4’-propoxybenzophenone. One common method includes the reaction of 4’-propoxybenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

Industrial production of 2-Acetoxy-4’-propoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-4’-propoxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Acetoxy-4’-propoxybenzophenone has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and photodynamic therapy.

    Industry: Utilized as a UV stabilizer and in the production of polymers and coatings

Mechanism of Action

The mechanism of action of 2-Acetoxy-4’-propoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a photosensitizer, generating reactive oxygen species upon exposure to light, which can induce cell damage and apoptosis. This property is particularly useful in photodynamic therapy for cancer treatment.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetoxy-4’-methoxybenzophenone
  • 2-Acetoxy-4’-ethoxybenzophenone
  • 2-Acetoxy-4’-butoxybenzophenone

Uniqueness

2-Acetoxy-4’-propoxybenzophenone is unique due to its specific propoxy group, which imparts distinct physicochemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

[2-(4-propoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-3-12-21-15-10-8-14(9-11-15)18(20)16-6-4-5-7-17(16)22-13(2)19/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKQURPJYJBGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641586
Record name 2-(4-Propoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-54-1
Record name 2-(4-Propoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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